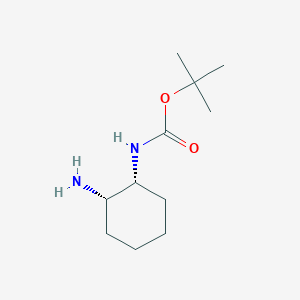

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363876 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364385-54-6, 184954-75-4 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Introduction

Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, often referred to by its CAS number 364385-54-6, is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of cardiovascular health and inflammatory disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O2. Its structure includes a tert-butyl group attached to a carbamate moiety, which is known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 198.31 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 364385-54-6 |

Antithrombotic Activity

Research indicates that this compound exhibits significant antithrombotic properties. It has been shown to prevent thrombus formation, making it a candidate for treating conditions such as myocardial infarction and cerebral embolism. In a study involving animal models, the compound effectively reduced thrombus size and improved blood flow post-intervention .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It was found to modulate inflammatory pathways by inhibiting the activation of key signaling molecules involved in inflammation. For instance, it decreases the expression of pro-inflammatory cytokines in models of systemic inflammatory response syndrome (SIRS) .

Neuroprotective Properties

In addition to its cardiovascular benefits, this compound has demonstrated neuroprotective effects. It has been studied for its ability to protect neuronal cells from apoptosis during ischemic events, suggesting potential applications in stroke therapy .

Study 1: Antithrombotic Efficacy

A clinical trial assessed the efficacy of this compound in patients with a history of thromboembolic events. Results indicated a statistically significant reduction in the incidence of recurrent thromboembolism compared to the placebo group. The study highlighted the compound's mechanism of action as primarily through inhibition of platelet aggregation .

Study 2: Inflammatory Response Modulation

In vitro studies using human endothelial cells exposed to inflammatory stimuli showed that treatment with this compound resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that the compound may effectively reduce inflammation at cellular levels .

Binding Affinity and Selectivity

Recent studies have utilized various biochemical assays to evaluate the binding affinity of this compound to target proteins involved in thrombosis and inflammation. The compound displayed high selectivity for specific receptors associated with these pathways, indicating its potential as a targeted therapeutic agent.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a moderate half-life suitable for therapeutic use. The compound's distribution profile suggests effective delivery to tissues affected by thrombotic and inflammatory processes .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has shown potential in the synthesis of pharmaceuticals, particularly as an intermediate in the development of anticoagulants. One notable application is in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa used for treating thromboembolic disorders. The synthesis route involves several steps, including nucleophilic substitution reactions where tert-butyl (1R,2S)-2-aminocyclohexylcarbamate serves as a key intermediate .

Table 1: Synthesis Pathway for Edoxaban

| Step | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 1-fluoro-2-nitrobenzene + this compound | Intermediate 6 |

| 2 | Deprotection | Intermediate 6 + TFA | Intermediate 8 |

| 3 | Amide Condensation | Intermediate 8 + Various carboxylic acids | Target compounds A10-A15 |

Enzyme Inhibition Studies

Recent studies have focused on the compound's efficacy as an inhibitor against SARS-CoV-2 main protease (M pro). In a fluorescence resonance energy transfer assay, several derivatives of this compound demonstrated significant inhibitory activity. For instance, one derivative exhibited an IC50 value comparable to established drugs like Nirmatrelvir and Ensitrelvir, indicating its potential as a therapeutic agent against COVID-19 .

Table 2: Inhibitory Activity Against SARS-CoV-2 M pro

| Compound | IC50 Value (μM) | Reference Compound |

|---|---|---|

| A9 | 0.154 | WU-04 |

| A5 | 1.05 | Nirmatrelvir |

| A6 | 1.08 | Ensitrelvir |

The unique stereochemistry of this compound allows for targeted interactions with biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes due to its structural properties, enhancing its biological activity and specificity compared to structurally similar compounds .

Case Studies and Research Findings

Several case studies have highlighted the compound's applications:

-

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of derivatives of this compound against different strains of SARS-CoV-2. The findings indicated that certain derivatives not only inhibited viral replication effectively but also showed lower cytotoxicity compared to standard antiviral drugs. -

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for this compound to improve yield and purity. Adjustments in reaction conditions such as temperature and solvent choice were explored to enhance the overall efficiency of the synthesis process.

Comparación Con Compuestos Similares

Cyclopropane and Cyclopentane Derivatives

- tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride (CAS Not Provided): Smaller cyclopropane ring introduces higher ring strain, altering reactivity in nucleophilic substitutions . The rigid cyclopropane structure may reduce conformational flexibility compared to the cyclohexane backbone of the target compound .

- tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate (CAS Not Provided): Cyclopentane ring provides intermediate steric bulk between cyclopropane and cyclohexane, affecting solubility and receptor binding .

Cyclohexane Derivatives with Different Substituents

- Used in synthesizing hydroxy-substituted intermediates for drug discovery .

- tert-Butyl (trans-2-aminocyclohexyl)carbamate (CAS 137731-41-0): Trans stereochemistry (1R,2R or 1S,2S) alters spatial arrangement, impacting interactions with chiral receptors in biological assays .

Stereochemical Variants

- tert-Butyl (cis-2-aminocyclohexyl)carbamate (CAS 184954-75-4): Cis configuration (1R,2R or 1S,2S) modifies the spatial orientation of the amino group, leading to distinct pharmacokinetic profiles .

- tert-Butyl N-[(1S,2S)-2-aminocyclopropyl]-carbamate hydrochloride (CAS Not Provided): Opposite stereochemistry at the amino position reduces overlap with the target compound’s biological activity, as seen in enzyme inhibition assays .

Functional Group Modifications

- tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylamino)carbonylcyclohexylcarbamate (CAS Not Provided): Addition of a dimethylaminocarbonyl group enhances electron-withdrawing effects, altering reaction kinetics in acylations .

- tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate (CAS Not Provided): Aromatic heterocyclic substituent introduces π-π stacking capabilities, useful in materials science applications .

Comparative Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Key Structural Features | Biological/Reactivity Impact |

|---|---|---|---|---|

| This compound | 364385-54-6 | C₁₁H₂₂N₂O₂ | (1R,2S)-cyclohexyl, amino, tert-butyl | High chiral specificity in drug synthesis |

| tert-Butyl (trans-2-aminocyclohexyl)carbamate | 137731-41-0 | C₁₁H₂₂N₂O₂ | Trans-cyclohexyl, amino | Altered receptor binding affinity |

| tert-Butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate | 291533-28-3 | C₁₁H₂₁NO₃ | Hydroxyl substituent | Enhanced solubility in polar solvents |

| tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate | N/A | C₁₂H₂₄N₂O₂ | Cyclopentyl, N-methyl | Improved metabolic stability |

Table 2: Stereochemical Impact on Pharmacological Profiles

Métodos De Preparación

HCl-Mediated Mono-Protection Using Trimethylsilyl Chloride (Me3_33SiCl)

A widely adopted method involves the in situ generation of HCl using MeSiCl, enabling selective protonation of one amine group in cis-1,2-cyclohexanediamine. Subsequent treatment with di-tert-butyl dicarbonate (BocO) affords the mono-Boc-protected product.

Procedure :

-

Protonation : Dissolve cis-1,2-cyclohexanediamine (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add MeSiCl (1.1 equiv) dropwise at 0°C, stirring for 30 minutes to form the ammonium chloride intermediate.

-

Boc Protection : Introduce BocO (1.05 equiv) and triethylamine (2.2 equiv) to the reaction mixture. Warm to room temperature and stir for 12 hours.

-

Workup : Quench with aqueous NaHCO, extract with ethyl acetate, and purify via column chromatography (SiO, hexane/ethyl acetate) to yield this compound.

Key Advantages :

Sulfuryl Chloride (SOCl2_22) as an Alternative HCl Source

Sulfuryl chloride offers a cost-effective alternative for HCl generation, particularly in industrial settings. This method avoids the use of moisture-sensitive MeSiCl, enhancing operational simplicity.

Procedure :

-

Acid Generation : Add SOCl (1.1 equiv) to a suspension of cis-1,2-cyclohexanediamine in dichloromethane (DCM) at 0°C. Stir for 1 hour to form the HCl-amine complex.

-

Boc Activation : Introduce BocO (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv). React at 25°C for 24 hours.

-

Isolation : Concentrate under reduced pressure and purify via recrystallization (ethanol/water) to obtain the product in 85–90% yield.

Comparison of Methods :

| Method | Reagents | Conditions | Yield (%) | Purity (% ee) |

|---|---|---|---|---|

| MeSiCl | BocO, TEA | 0°C → 25°C, 12h | 92 | >99 |

| SOCl | BocO, DIPEA | 0°C → 25°C, 24h | 88 | 98 |

Hydrogenation of Benzyl-Protected Precursors

Catalytic Hydrogenation for Deprotection

A two-step approach involves initial protection of cis-1,2-cyclohexanediamine with a benzyl (Bn) group, followed by hydrogenolytic cleavage and subsequent Boc protection.

Procedure :

-

Benzyl Protection : React cis-1,2-cyclohexanediamine with benzyl chloroformate (CbzCl, 1.1 equiv) in THF/water (1:1) at 0°C. Stir for 2 hours to yield N-Cbz-1,2-cyclohexanediamine.

-

Hydrogenolysis : Suspend the Cbz-protected diamine in ethanol with 10% Pd/C (5 wt%). Apply H (1 atm) for 16 hours. Filter and concentrate to obtain the free amine.

-

Boc Protection : Treat the amine with BocO (1.05 equiv) and DIPEA in DCM. Purify via silica gel chromatography.

Challenges :

-

Over-Hydrogenation : Prolonged exposure to H may reduce cyclohexane rings, necessitating strict reaction monitoring.

-

Catalyst Cost : Pd/C adds expense, though recycling protocols mitigate this.

Enzymatic and Asymmetric Synthesis Routes

Lipase-Catalyzed Kinetic Resolution

Pseudomonas cepacia lipase (PSL) enables enantioselective acetylation of rac-cis-1,2-cyclohexanediamine. The (1R,2S)-isomer remains unreacted, allowing separation from the acetylated (1S,2R)-enantiomer.

Procedure :

-

Acetylation : Incubate rac-diamine with vinyl acetate (3.0 equiv) and PSL in tert-butyl methyl ether (MTBE) at 30°C for 48 hours.

-

Separation : Filter the enzyme, concentrate, and isolate the unreacted (1R,2S)-diamine via fractional distillation.

-

Boc Protection : Proceed with standard Boc protocols to yield the target compound.

Efficiency :

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times and improving selectivity. A prototype setup for mono-Boc protection achieves 94% yield in 30 minutes, compared to 12 hours in batch mode.

Parameters :

-

Residence Time : 5 minutes

-

Temperature : 50°C

-

Solvent : Supercritical CO

Analytical Characterization

Q & A

Q. Table 1: Key Synthetic Parameters

| Reagent/Condition | Role | Example from Evidence |

|---|---|---|

| tert-Butyl chloroformate | Boc-protecting agent | |

| Triethylamine | Base (neutralizes HCl byproduct) | |

| Anhydrous THF | Solvent | |

| Column chromatography | Purification method |

Basic: How is this compound purified and characterized?

Answer:

Purification is achieved via silica gel chromatography with gradient elution (hexane:ethyl acetate). Characterization relies on:

- GC/Titration : Purity assessment (>98% by GC) .

- NMR : Confirmation of stereochemistry (e.g., ¹H/¹³C NMR for cyclohexane ring protons and carbamate carbonyl) .

- Specific Rotation : [α]²⁰/D = +5.0° (CH₂Cl₂) confirms enantiomeric purity .

Advanced: How does stereochemistry influence the compound’s reactivity in functionalization reactions?

Answer:

The (1R,2S) configuration impacts nucleophilic substitution and hydrogen-bonding interactions. For example, the axial amine group in the cyclohexane chair conformation may hinder reactions at the carbamate oxygen. Tosylation (TsCl/pyridine) of hydroxyl groups in related compounds shows regioselectivity dependent on steric accessibility . Comparative studies with (1S,2R) diastereomers reveal divergent reactivity in coupling reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from impurity profiles or stereochemical drift. Methodological steps include:

Reproducing synthesis/purification under strictly anhydrous conditions .

Chiral HPLC to verify enantiopurity .

Dose-response assays to exclude off-target effects (e.g., enzyme inhibition vs. receptor modulation) .

Advanced: What comparative studies exist with structural analogs, and how do they inform drug design?

Answer:

Analogues like tert-butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate and tert-butyl (1S,2S)-2-aminocyclohexylcarbamate highlight:

- Halogen substitution : Bromine/fluorine alters lipophilicity and target binding .

- Stereochemistry : (1R,2S) vs. (1S,2R) configurations affect metabolic stability in hepatic microsome assays .

Q. Table 2: Structural Analogs and Key Differences

Methodological: What analytical techniques validate the compound’s structure and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves cyclohexane ring conformers and confirms Boc-group integration .

- Mass Spectrometry : HRMS (m/z 214.31 [M+H]⁺) verifies molecular weight .

- Chiral Analysis : Specific rotation ([α]²⁰/D) and chiral HPLC .

Experimental Design: How to design interaction studies with biological targets?

Answer:

Target Selection : Prioritize enzymes/receptors with known carbamate sensitivity (e.g., serine hydrolases) .

Binding Assays : Use fluorescence polarization or SPR to quantify affinity .

Molecular Dynamics (MD) : Simulate docking poses to explain stereospecific effects .

Data Analysis: How to address NMR discrepancies in chiral center assignment?

Answer:

- NOESY : Correlate axial/equatorial proton proximities to confirm chair conformation .

- DFT Calculations : Predict ¹³C chemical shifts for (1R,2S) vs. (1S,2R) configurations .

Stability: How do pH and temperature affect the compound’s stability?

Answer:

- Acidic Conditions : Boc group hydrolyzes rapidly below pH 3 .

- Thermal Stability : Decomposition occurs >80°C; store at -20°C under argon .

Functionalization: What strategies modify the carbamate group for downstream applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.